

# An In-depth Technical Guide on the Structure of Vitamin B2 Aldehyde

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## Compound of Interest

Compound Name: Vitamin B2 aldehyde

Cat. No.: B1220549

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## Introduction

Vitamin B2, also known as riboflavin, is a crucial water-soluble vitamin that serves as a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are integral to a multitude of cellular metabolic processes, including energy production, cellular respiration, and the metabolism of fats, drugs, and steroids. While the structure and function of riboflavin and its coenzyme forms are well-documented, a lesser-known derivative, **Vitamin B2 aldehyde**, presents an area of specialized interest.

This technical guide provides a comprehensive overview of the structure of **Vitamin B2 aldehyde**, also referred to as riboflavin al or by its systematic IUPAC name: (2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal. This compound is characterized by the oxidation of the primary alcohol at the 5'-position of the ribityl side chain of riboflavin to an aldehyde functional group. The existence of this aldehyde is confirmed through its identification as a product of enzymatic activity in certain microorganisms.

This document will delve into the known structural details, relevant experimental protocols for its enzymatic synthesis and analysis, and its place within metabolic pathways, providing a core resource for researchers in drug development and biochemical sciences.

## Chemical Structure and Properties

The fundamental structure of **Vitamin B2 aldehyde** consists of a tricyclic isoalloxazine ring system, identical to that of riboflavin, attached to a modified ribityl side chain. The key distinction lies in the terminal functional group of this side chain.

### Molecular Structure

The IUPAC name, (2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal, precisely describes the molecule. It features a pentanal chain, indicating a five-carbon chain with a terminal aldehyde group. The stereochemistry of the hydroxyl groups on the side chain is crucial for its biological recognition and is retained from the parent riboflavin molecule.

### Physicochemical Properties

Quantitative data for **Vitamin B2 aldehyde** is primarily based on computed properties, as extensive experimental characterization is not widely available in the literature. The table below summarizes key computed data from PubChem.

Property	Value	Source
Molecular Formula	C <sub>17</sub> H <sub>18</sub> N <sub>4</sub> O <sub>6</sub>	PubChem
Molecular Weight	374.3 g/mol	PubChem
IUPAC Name	(2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal	PubChem
CAS Number	59224-04-3	PubChem
Computed XLogP3	-1.3	PubChem
Hydrogen Bond Donor Count	4	PubChem
Hydrogen Bond Acceptor Count	8	PubChem
Rotatable Bond Count	6	PubChem

Table 1: Computed Physicochemical Properties of **Vitamin B2 Aldehyde**.

Detailed experimental data on bond lengths and angles for **Vitamin B2 aldehyde** are not readily available in public databases. For reference, the crystal structure of riboflavin provides a foundational understanding of the isoalloxazine ring and the ribityl chain. It is anticipated that the bond lengths and angles within the isoalloxazine core would be largely unperturbed by the oxidation at the 5'-position. The primary structural changes would be localized to the C4'-C5' bond and the newly formed C5'=O aldehyde group.

## Experimental Protocols

The primary method for the preparation of **Vitamin B2 aldehyde** described in the scientific literature is through enzymatic synthesis. Chemical synthesis methods for the specific and controlled oxidation of the 5'-hydroxyl group of riboflavin are not well-established and often lead to a mixture of products or decomposition.

## Enzymatic Synthesis of Vitamin B2 Aldehyde

A specific enzyme, "Vitamin B2-aldehyde-forming enzyme," has been isolated from the fungus *Schizophyllum commune*. This enzyme catalyzes the oxidation of the 5'-hydroxymethyl group of riboflavin to a formyl group.

Organism: *Schizophyllum commune*

Enzyme: Vitamin B2-aldehyde-forming enzyme (an alcohol oxidase)

Substrate: Riboflavin

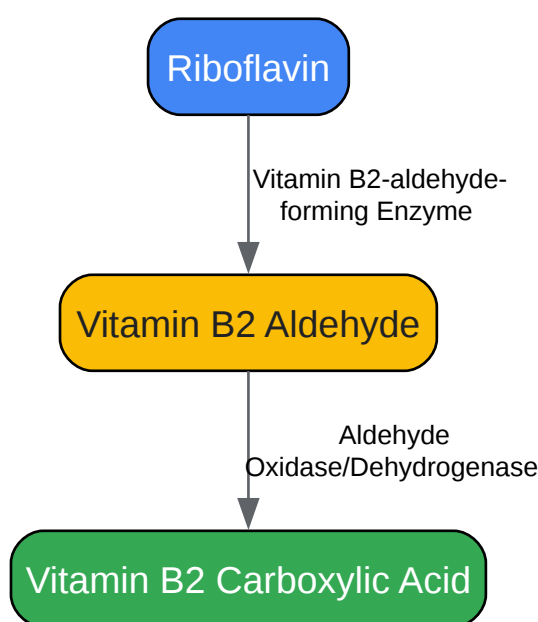
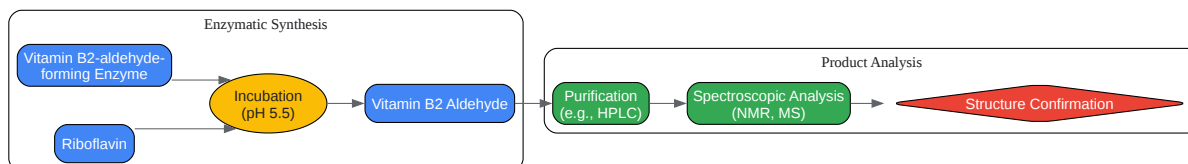
Product: (2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal

Methodology for Enzyme Purification and Assay (based on available literature):

- Cultivation of Organism: *Schizophyllum commune* is cultured in a suitable nutrient broth to induce the production of the enzyme.
- Cell-Free Extract Preparation: The fungal mycelia are harvested and mechanically disrupted to release the intracellular enzymes, followed by centrifugation to obtain a cell-free extract.

- **Enzyme Purification:** The crude extract is subjected to a series of protein purification steps, which may include:
  - Ammonium sulfate fractionation
  - Ethanol fractionation
  - Anion-exchange chromatography (e.g., DEAE-Sephacel)
  - Size-exclusion chromatography (e.g., Sephadex G-100)
- **Enzyme Activity Assay:** The activity of the Vitamin B2-aldehyde-forming enzyme can be monitored spectrophotometrically. A common method involves using an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of decolorization of DCPIP is proportional to the rate of riboflavin oxidation.
  - **Reaction Mixture:** A typical assay mixture would contain a buffered solution (optimal pH ~5.5), riboflavin, DCPIP, and the enzyme fraction.
  - **Measurement:** The decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) is measured over time.
  - **Kinetics:** The Michaelis constant ( $K_m$ ) for riboflavin for this enzyme has been reported to be approximately 17  $\mu\text{M}$ .

#### Experimental Workflow for Enzymatic Synthesis and Analysis



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- To cite this document: BenchChem. [An In-depth Technical Guide on the Structure of Vitamin B2 Aldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1220549#what-is-the-structure-of-vitamin-b2-aldehyde\]](https://www.benchchem.com/product/b1220549#what-is-the-structure-of-vitamin-b2-aldehyde)

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